In Vivo LTB4 Receptor Antagonism: Superior Bronchoconstriction Inhibition vs. Ricinelaidic Acid
In a direct head-to-head in vivo comparison, methyl gamma-linolenate demonstrated a 53% inhibition of LTB4-induced bronchoconstriction at a 1 mg/kg i.v. dose, exceeding the 46% inhibition achieved by the comparator fatty acid ricinelaidic acid under identical experimental conditions .
| Evidence Dimension | Inhibition of LTB4-induced bronchoconstriction |
|---|---|
| Target Compound Data | 53% inhibition |
| Comparator Or Baseline | Ricinelaidic acid (46% inhibition) |
| Quantified Difference | 7 percentage points higher inhibition |
| Conditions | In vivo guinea pig model; 1 mg/kg i.v. dose |
Why This Matters
This direct in vivo comparison provides a quantitative basis for selecting methyl gamma-linolenate over other fatty acids when investigating LTB4-mediated inflammatory pathways, as it shows a measurable advantage in functional antagonism.
